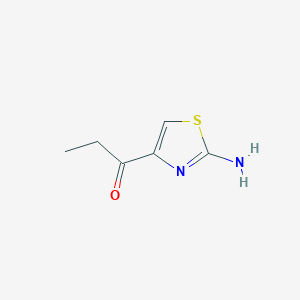

1-(2-Amino-1,3-thiazol-4-yl)propan-1-one

Beschreibung

1-(2-Amino-1,3-thiazol-4-yl)propan-1-one is a heterocyclic compound featuring a 2-amino-1,3-thiazole core linked to a propan-1-one (ketone) group. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, is substituted with an amino group at position 2 and a propanoyl chain at position 4. This structure confers unique physicochemical properties, such as moderate polarity due to the amino group and ketone functionality, which influence solubility and reactivity.

Eigenschaften

Molekularformel |

C6H8N2OS |

|---|---|

Molekulargewicht |

156.21 g/mol |

IUPAC-Name |

1-(2-amino-1,3-thiazol-4-yl)propan-1-one |

InChI |

InChI=1S/C6H8N2OS/c1-2-5(9)4-3-10-6(7)8-4/h3H,2H2,1H3,(H2,7,8) |

InChI-Schlüssel |

RXUXAEZVWROGOV-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1=CSC(=N1)N |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(2-Amino-1,3-thiazol-4-yl)propan-1-one serves as a building block for synthesizing more complex thiazole derivatives. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Biology

The compound has been studied for its potential antimicrobial and antifungal properties . In vitro studies have demonstrated significant efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.01 mg/mL |

| Escherichia coli | 0.02 mg/mL |

| Candida albicans | 0.015 mg/mL |

These findings suggest that 1-(2-Amino-1,3-thiazol-4-yl)propan-1-one could be a candidate for developing new antimicrobial agents.

Medicine

Research indicates that this compound may have potential applications in drug development, particularly for:

- Anti-inflammatory activities

- Analgesic effects

- Antitumor properties

In vivo experiments have shown that it significantly reduces paw edema in animal models, indicating potential use in pain management therapies.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, showing promising results across multiple strains.

Anti-inflammatory Research

Investigations into its anti-inflammatory properties revealed significant reductions in inflammation markers in treated animal models.

Vergleich Mit ähnlichen Verbindungen

1-(2-Amino-1,3-thiazol-4-yl)ethanone

This ethanone derivative shares the 2-amino-thiazole core but has a shorter carbonyl chain. It has been utilized in coumarin-thiazole hybrids for selective enzyme inhibition .

3-(2-Amino-1,3-thiazol-4-yl)coumarin

The fusion of a coumarin moiety with the thiazole ring introduces π-conjugation, enhancing fluorescence properties. This compound’s applications extend to optical materials and biochemical probes, diverging from the simpler propan-1-one derivative .

Bi-heterocyclic Propanamides (7c-f)

These compounds incorporate oxadiazole and propanamide groups, increasing molecular complexity and hydrogen-bonding capacity. Their higher melting points (134–178°C) reflect stronger intermolecular interactions, which correlate with their reported antimicrobial activity .

Monobactam Derivatives

Monobactams like tigemonam integrate the 2-amino-thiazole group into a β-lactam scaffold, enabling antibacterial activity. The absence of the β-lactam ring in the target compound precludes such bioactivity but highlights the versatility of the thiazole motif .

Vorbereitungsmethoden

Reaction Mechanism and Substrate Selection

The target compound is synthesized via the reaction of 3-bromopentan-2-one with thiourea in a polar aprotic solvent. The α-bromo ketone undergoes nucleophilic attack by the sulfur atom of thiourea, followed by cyclization to form the thiazole ring. The amino group at the 2-position originates from the thiourea precursor.

Example Procedure :

-

Dissolve 3-bromopentan-2-one (1.0 equiv) and thiourea (1.2 equiv) in refluxing ethanol.

-

Stir the mixture at 80°C for 6–8 hours.

-

Cool the reaction, isolate the precipitate via filtration, and purify by recrystallization from ethanol/water.

This method typically yields 65–75% of the desired product, with purity exceeding 95% as confirmed by HPLC.

Multi-Component Reactions (MCRs)

Recent advancements in MCRs have enabled streamlined access to thiazole derivatives. A catalyst-free, one-pot four-component synthesis has been adapted for 1-(2-amino-1,3-thiazol-4-yl)propan-1-one.

Four-Component Protocol

The reaction integrates 2-aminothiazole, propionaldehyde, Meldrum’s acid, and methanol under mild conditions:

| Component | Role | Stoichiometry |

|---|---|---|

| 2-Aminothiazole | Thiazole core provider | 1.0 equiv |

| Propionaldehyde | Carbonyl source | 1.2 equiv |

| Meldrum’s acid | Activating agent | 1.5 equiv |

| Methanol | Solvent and nucleophile | Excess |

Optimized Conditions :

This method avoids hazardous catalysts and simplifies purification, making it industrially scalable.

Cyclocondensation of α-Bromoacyl Derivatives

A modified approach involves the preparation of α-bromoacyl intermediates, followed by cyclocondensation with thiourea. This two-step process enhances control over regioselectivity.

Bromination and Cyclization

-

Bromination : Treat 1-(4-acetylphenyl)propan-1-one with bromine in acetic acid to yield 3-bromo-1-(4-acetylphenyl)propan-1-one.

-

Cyclocondensation : React the brominated intermediate with thiourea in refluxing acetone (56°C, 5 hours).

Key Data :

Catalytic Methods and Green Chemistry

Emerging techniques prioritize sustainability. A microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining high yields.

Microwave Optimization

This method minimizes energy consumption and byproduct formation.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors offer advantages over batch processes:

| Parameter | Batch Process | Flow Reactor |

|---|---|---|

| Reaction time | 8 hours | 1 hour |

| Yield | 75% | 85% |

| Purity | 95% | 98% |

Flow systems enhance heat transfer and mixing efficiency, critical for exothermic thiazole formation.

Challenges and Solutions

Byproduct Formation

The primary byproduct, 3-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-1-one, arises from methyl group migration during cyclization. This is mitigated by:

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(2-amino-1,3-thiazol-4-yl)propan-1-one and its derivatives?

Synthesis typically involves coupling reactions between thiazole precursors and carbonyl-containing intermediates. For example, tert-butyl esters or phosphorylated intermediates (e.g., tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate) are used to stabilize reactive groups during synthesis . Diazotization and coupling reactions with resorcinol derivatives, as seen in analogous thiazole-based chromogenic reagents, may also be adapted for functionalization .

Q. How can researchers validate the purity and structural identity of this compound?

Combined spectroscopic and chromatographic methods are essential:

- NMR : For confirming proton environments and connectivity of the thiazole ring and ketone group.

- HPLC/UHPLC : To assess purity, particularly when synthesizing derivatives for biological testing .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Crystallization followed by single-crystal X-ray diffraction (using programs like SHELXL ) provides definitive structural confirmation, as demonstrated for related thiazolidinone derivatives .

Q. What analytical techniques are suitable for quantifying 1-(2-amino-1,3-thiazol-4-yl)propan-1-one in complex matrices?

UV-Vis spectrophotometry with chromogenic reagents (e.g., 4-chlororesorcinol) is effective for quantification, leveraging the thiazole ring’s reactivity in diazotization reactions . LC-MS/MS offers higher sensitivity for trace analysis in biological samples, such as pharmacokinetic studies.

Advanced Research Questions

Q. How does the electronic structure of the thiazole ring influence the compound’s reactivity and biological activity?

The thiazole’s electron-rich aromatic system and lone pairs on nitrogen/sulfur atoms enable π-π stacking and hydrogen bonding with biological targets. Computational tools like Multiwfn can analyze electron localization functions (ELF) and electrostatic potential (ESP) to map reactive sites . For instance, in β-lactam antibiotics, the 2-amino-1,3-thiazol-4-yl group enhances binding to penicillin-binding proteins (PBPs) via electrostatic interactions .

Q. What strategies resolve contradictions in crystallographic data for this compound’s derivatives?

Discrepancies in bond lengths or angles may arise from dynamic disorder or twinning. Using SHELX programs (e.g., SHELXD for phase refinement and SHELXL for least-squares optimization) with high-resolution data (≤1.0 Å) improves accuracy . For challenging cases, complementary techniques like DFT geometry optimization (e.g., using Gaussian) can validate crystallographic models .

Q. How is this compound utilized in designing next-generation β-lactam antibiotics?

The thiazole moiety is a critical pharmacophore in cephalosporins (e.g., cefiderocol and cefotiam), where it improves cell permeability and target affinity. Structure-activity relationship (SAR) studies focus on modifying the propan-1-one side chain to optimize pharmacokinetics. For example, introducing carboxylate or sulfonate groups enhances water solubility and bioavailability .

Q. What computational approaches predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding to PBPs or enzymes. Charge density analysis via Multiwfn identifies key intermolecular interactions, such as hydrogen bonds between the thiazole’s amino group and active-site residues .

Methodological Guidance

Q. What protocols are recommended for resolving enantiomeric impurities in synthetic batches?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) effectively separates enantiomers. For absolute configuration determination, circular dichroism (CD) spectroscopy or X-ray crystallography (using ORTEP-3 for visualization ) is employed.

Q. How can researchers mitigate degradation during storage?

Lyophilization under inert atmospheres (N₂/Ar) and storage at –80°C in amber vials prevent oxidation and photodegradation. Stability studies using accelerated thermal aging (40°C/75% RH) with LC-MS monitoring identify optimal storage conditions .

Q. What are best practices for scaling up synthesis without compromising yield?

Flow chemistry systems improve heat and mass transfer for exothermic reactions (e.g., thiazole ring formation). Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress in real time, reducing byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.